4-Méthyl-4-phénylpiperidine

Vue d'ensemble

Description

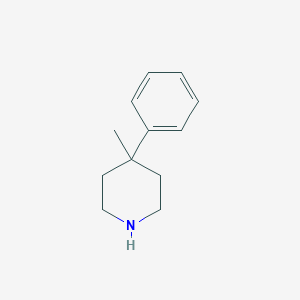

4-Methyl-4-phenylpiperidine is a chemical compound with the CAS Number: 160132-91-2 . It has a molecular weight of 175.27 . It is a liquid at room temperature .

Synthesis Analysis

Piperidones, which include 4-Methyl-4-phenylpiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis

The InChI code for 4-Methyl-4-phenylpiperidine is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Chemical Reactions Analysis

Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

4-Methyl-4-phenylpiperidine is a liquid at room temperature . It has a molecular weight of 175.27 . The InChI code for this compound is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Applications De Recherche Scientifique

Industrie pharmaceutique

Les pipéridines, dont le 4-méthyl-4-phénylpiperidine, figurent parmi les fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle significatif dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Applications anticancéreuses

Les dérivés de la pipéridine, y compris le this compound, sont utilisés de différentes manières comme agents anticancéreux . Ils ont montré des résultats prometteurs dans le traitement de divers types de cancers in vitro et in vivo .

Applications antivirales

Les dérivés de la pipéridine ont également été utilisés dans le développement de médicaments antiviraux . Ils peuvent inhiber la réplication de certains virus, ce qui en fait un outil précieux dans la lutte contre les maladies virales .

Applications antipaludiques

Les dérivés de la pipéridine sont utilisés comme agents antipaludiques . Ils ont montré une efficacité dans l'inhibition de la croissance des parasites du paludisme .

Applications antimicrobiennes et antifongiques

Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections

Mécanisme D'action

Target of Action

4-Methyl-4-phenylpiperidine is a derivative of the phenylpiperidine class of compounds . The primary targets of this class of compounds are opioid receptors, particularly the mu-opioid receptor . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them and acting as an agonist . This binding triggers a series of intracellular events, leading to the inhibition of pain signal transmission . The result is a decrease in the perception of pain .

Biochemical Pathways

The activation of opioid receptors by 4-Methyl-4-phenylpiperidine affects several biochemical pathways. Primarily, it inhibits the release of neurotransmitters such as substance P, which is involved in pain transmission . This leads to a decrease in the transmission of pain signals, thereby producing analgesic effects .

Pharmacokinetics

The pharmacokinetic properties of 4-Methyl-4-phenylpiperidine are similar to those of other phenylpiperidine derivatives. It is metabolized in the liver by enzymes such as CYP2B6, CYP3A4, and CYP2C19 . The compound’s bioavailability is 50–60% when taken orally, and this increases to 80–90% in cases of hepatic impairment . The compound is primarily excreted through the kidneys .

Result of Action

The molecular and cellular effects of 4-Methyl-4-phenylpiperidine’s action primarily involve the reduction of pain signal transmission. By binding to and activating opioid receptors, the compound inhibits the release of neurotransmitters involved in pain transmission . This results in analgesic effects, reducing the perception of pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-4-phenylpiperidine. Factors such as pH can affect the compound’s stability and solubility, potentially impacting its bioavailability . Additionally, individual factors such as the presence of liver disease can affect the compound’s metabolism and, consequently, its efficacy .

Safety and Hazards

Orientations Futures

While specific future directions for 4-Methyl-4-phenylpiperidine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Analyse Biochimique

Cellular Effects

Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Molecular Mechanism

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Temporal Effects in Laboratory Settings

It is known that piperidine derivatives can be synthesized in a cost-effective manner .

Metabolic Pathways

It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Propriétés

IUPAC Name |

4-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZXPOYYJULZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388527 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

160132-91-2 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 4-Methyl-4-phenylpiperidine of interest in the development of α1a adrenoceptor antagonists?

A1: The research focuses on developing selective α1a adrenoceptor antagonists, which are of interest for treating conditions like benign prostatic hyperplasia. The initial lead compound (1a) showed promising α1a antagonist activity but was metabolized into 4-methoxycarbonyl-4-phenylpiperidine, a μ-opioid agonist []. This opioid activity is undesirable. The study investigated replacing the 4-methoxycarbonyl-4-phenylpiperidine moiety to eliminate this unwanted side effect.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)

![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)